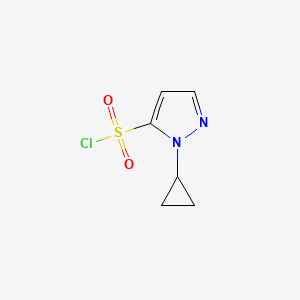
2-Cyclopropylpyrazole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylpyrazole-3-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with a suitable diketone to form the pyrazole ring, followed by sulfonylation using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and safety. For example, microchannel reactors can be employed to facilitate rapid diazotization and chlorosulfonylation processes, ensuring high yield and product quality .
化学反応の分析
Types of Reactions: 2-Cyclopropylpyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes or nitriles to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines, alcohols, and thiols, often under basic conditions or in the presence of a catalyst.
Cycloaddition Reactions: Reagents such as alkynes or nitriles, often in the presence of a metal catalyst like silver or copper.
Major Products:
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Cycloaddition Reactions: Complex heterocyclic compounds with potential biological activity.
科学的研究の応用
2-Cyclopropylpyrazole-3-sulfonyl chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Cyclopropylpyrazole-3-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells by inducing apoptosis .
類似化合物との比較
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but differ in the nature of the substituents, which can significantly alter their reactivity and biological activity.
Sulfur-Containing Pyrazoles:
Uniqueness: 2-Cyclopropylpyrazole-3-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations and biological activities .
生物活性
2-Cyclopropylpyrazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C6H8ClN2O2S. The compound features a cyclopropyl group attached to a pyrazole ring, with a sulfonyl chloride functional group that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDKs, this compound may induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonyl chloride group can participate in nucleophilic substitution reactions, potentially leading to the disruption of bacterial cell wall synthesis. This suggests a mechanism where the compound may serve as a scaffold for developing new antibacterial agents.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited CDK2 activity, leading to decreased proliferation of cancer cell lines. The IC50 value was determined to be around 50 µM, indicating moderate potency against tumor cells .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers evaluated the efficacy of this compound against various bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This highlights its potential as a lead compound in antibiotic development .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-cyclopropylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBTJAARFOSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














